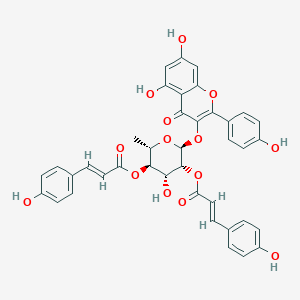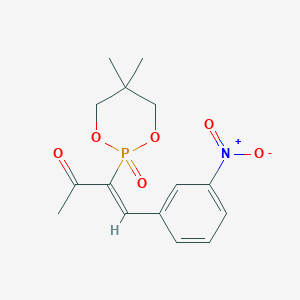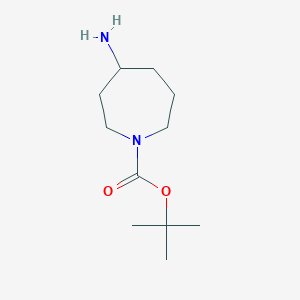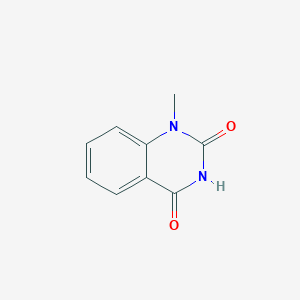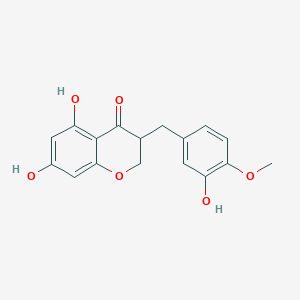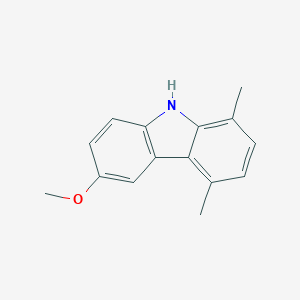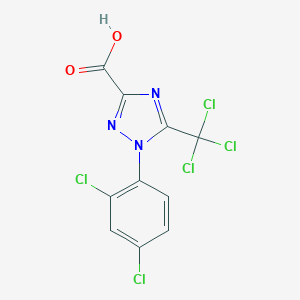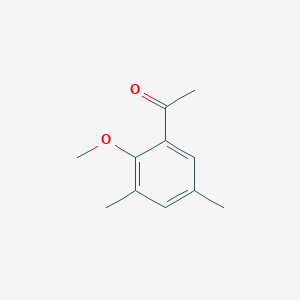
3,5-Dimethyl-2-methoxyacetophenone
Overview
Description
3,5-Dimethyl-2-methoxyacetophenone is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is widely used in several fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of 3,5-Dimethyl-2-methoxyacetophenone can be achieved from 1-(2-hydroxy-3,4-dimethylphenyl)ethanone and Dimethyl sulfate . Acetophenone, a similar compound, has been utilized in the synthesis of many heterocyclic compounds and is an ideal synthon for multicomponent reactions including the three- and four-component reactions .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-2-methoxyacetophenone consists of a benzene ring with two methyl groups and one methoxy group attached to it . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
Acetophenones, including 3,5-Dimethyl-2-methoxyacetophenone, have been applied in the structure of different types of heterocyclic frameworks . They are involved in various organic reactions, including (pseudo)-two-, three- and four-component reactions .Physical And Chemical Properties Analysis
3,5-Dimethyl-2-methoxyacetophenone has a molecular weight of 178.23 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
3,5-Dimethyl-2-methoxyacetophenone derivatives have been utilized as photoremovable protecting groups for carboxylic acids in organic synthesis or biochemistry. The irradiation of certain esters of this compound in specific solvents results in the release of free carboxylic acids, indicating its potential in photochemical applications (Zabadal et al., 2001).
Scaffold in Therapeutic Development
Methoxytropolones, derivatives of 3,5-Dimethyl-2-methoxyacetophenone, serve as valuable scaffolds in therapeutic development due to their biological activity and importance in the synthesis of α-hydroxytropolones. These compounds have shown the ability to rearrange under certain conditions to form other biologically relevant structures (Williams et al., 2013).
DNA Photosensitisation
Certain acetophenone derivatives like 2'-Methoxyacetophenone present improved UVA absorption compared to other derivatives. This compound has been identified as an effective photosensitiser for cyclobutane pyrimidine dimers (CPDs) formation in DNA, indicating its potential in studying DNA damage and repair mechanisms (Alzueta et al., 2019).
Antialgal and Anticancer Properties
Synthetic mimics of naturally occurring compounds from Juncus effusus, which are structurally related to 3,5-Dimethyl-2-methoxyacetophenone, have exhibited strong antialgal activity. Additionally, derivatives of this compound have shown significant anti-ovarian cancer properties and inhibition effects on enzymes like aldose reductase and alpha-amylase (DellaGreca et al., 2001) (Wang & Zhi, 2021).
Antimicrobial Activities
Compounds structurally related to 3,5-Dimethyl-2-methoxyacetophenone have been isolated from various natural sources and shown remarkable antifungal and antibacterial activities. These findings highlight the potential of these compounds in developing new therapeutic agents for treating microbial infections (Zhao et al., 2018).
Chemical Synthesis and Catalysis
In the realm of organic synthesis, derivatives of 3,5-Dimethyl-2-methoxyacetophenone have been employed as key intermediates in various chemical reactions. These compounds have been used in catalytic processes and the synthesis of complex molecules, indicating their versatility and importance in synthetic chemistry (Kumagai et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds can act as a nucleophile, competing with nitrogen. In contrast, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can have downstream effects on various biochemical pathways .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular function .
properties
IUPAC Name |
1-(2-methoxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWERFCCYBUXHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933170 | |
| Record name | 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147623-18-5 | |
| Record name | 1-(2-Methoxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147623-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





